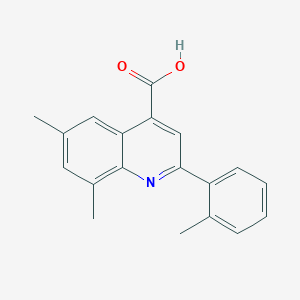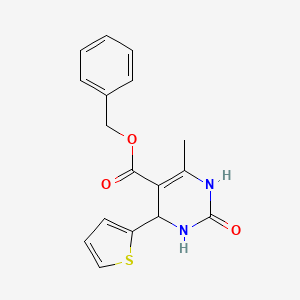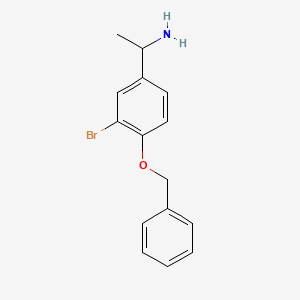
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a chemical compound . It is also known as IVK/4030079, 6,8-dimethyl-2-(2-methylphenyl)cinchoninic acid, and 4-Quinolinecarboxylic acid, 6,8-dimethyl-2-(2-methylphenyl)- .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are often used . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present . The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) focused on synthesizing derivatives of benzo[b][1,6]naphthyridines, related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. These derivatives exhibited potent cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research and treatment Deady, L., Rodemann, T., Zhuang, L., Baguley, B., Denny, W., Journal of Medicinal Chemistry, 2003.
Helical Structure Characterization
Jiang et al. (2003) synthesized and characterized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, closely related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. Their research revealed helical structures of these compounds, highlighting their importance in understanding molecular conformations Jiang, H., Leger, J., Dolain, C., Guionneau, P., Huc, I., Tetrahedron, 2003.
Molecular Rearrangement Studies
Research by Klásek et al. (2003) involved studying the molecular rearrangement of derivatives related to 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. Their work contributes to the understanding of reaction mechanisms and molecular transformations in organic chemistry Klásek, A., Kořistek, K., Sedmera, P., Halada, P., Heterocycles, 2003.
Anticancer Activity and Molecular Docking Studies
Bhatt et al. (2015) explored amino and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and potential as anticancer agents. Their research included molecular docking studies, providing insights into the interaction of these compounds with biological targets Bhatt, H., Agrawal, Y., Patel, M.J., Medicinal Chemistry Research, 2015.
Synthesis for Anticancer Applications
Javadi et al. (2016) synthesized a series of quinoline-4-carboxylic acid derivatives with potential as anticancer agents. Their work demonstrates the versatility of these compounds in medicinal chemistry Javadi, N.M., Azizian, J., Journal of Chemical Research, 2016.
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-13(3)18-15(9-11)16(19(21)22)10-17(20-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKMRYQBAUEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)



![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)


![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)